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Compound of Interest

Compound Name: MAB-CHMINACA-d4

Cat. No.: B1163302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of MAB-CHMINACA and its
deuterated isotopologue, MAB-CHMINACA-d4. The document outlines their core differences,
physicochemical properties, and pharmacological activities, with a focus on their applications in
a research and drug development context. Detailed experimental methodologies and visual
representations of key processes are included to facilitate a deeper understanding.

Core Differences and Primary Applications

MAB-CHMINACA is a potent synthetic cannabinoid that acts as a full agonist at the
cannabinoid receptors CB1 and CB2.[1] It has been the subject of extensive research in
pharmacology and toxicology. MAB-CHMINACA-d4 is a deuterated analog of MAB-
CHMINACA, where four hydrogen atoms on the indazole ring have been replaced with
deuterium.[2][3] This isotopic substitution results in a molecule with a higher molecular weight,
which is readily distinguishable from the parent compound by mass spectrometry.

The primary and intended application of MAB-CHMINACA-d4 is as an internal standard for the
guantitative analysis of MAB-CHMINACA in biological and forensic samples.[2][3] Its chemical
and physical properties are nearly identical to MAB-CHMINACA, ensuring similar behavior
during sample extraction, derivatization, and chromatographic separation. The key difference is
its increased mass, which allows for accurate quantification in techniques like gas
chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry
(LC-MS).
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Physicochemical Properties

The fundamental physicochemical properties of MAB-CHMINACA and MAB-CHMINACA-d4
are summarized in the table below. The key distinction lies in their molecular weight, a direct
consequence of the deuterium labeling.

Property

MAB-CHMINACA

MAB-CHMINACA-
d4

Reference(s)

Chemical Name

N-(1-amino-3,3-
dimethyl-1-oxobutan-
2-yl)-1-
(cyclohexylmethyl)-1H
-indazole-3-

carboxamide

N-(1-amino-3,3-
dimethyl-1-oxobutan-
2-yl)-1-
(cyclohexylmethyl)-1H
-indazole-d4-3-

carboxamide

[2](3]

Synonyms ADB-CHMINACA ADB-CHMINACA-d4 [21[31[4]
Chemical Formula C21H30N402 C21H26D4N40O2 [2][3]
Molecular Weight 370.5 g/mol 374.5 g/mol [2][3]
100 pg/ml or 1 mg/ml
Appearance Neat solid solution in methanol [2][3]

or neat solid

Pharmacological Properties

MAB-CHMINACA is a high-affinity ligand for the CB1 receptor, exhibiting potent agonist activity.
[4] This interaction is responsible for its psychoactive effects. While specific pharmacological
data for MAB-CHMINACA-d4 is not readily available in published literature, it is widely
assumed in the scientific community that the deuteration at the indazole core has a negligible

impact on its receptor binding affinity and functional potency. This assumption is based on the

principle of the kinetic isotope effect, where the substitution of hydrogen with deuterium, a

heavier isotope, primarily affects the rate of reactions involving the breaking of the carbon-

deuterium bond. As receptor-ligand binding is a non-covalent interaction, a significant alteration

in binding affinity is not expected.
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MAB-CHMINACA-

Parameter MAB-CHMINACA o Reference(s)
CB1 and CB2 CB1 and CB2

Receptor Target Cannabinoid Cannabinoid [1]
Receptors Receptors (inferred)

o Not reported,
CB1 Receptor Binding

o ) 0.289 nM assumed to be similar  [4]
Affinity (Ki)

to MAB-CHMINACA

] Not reported,
CB1 Functional

o 0.620 nM assumed to be similar
Activity (EC50)
to MAB-CHMINACA
Agonist Type Full Agonist Full Agonist (inferred) [1]

Metabolic Profile

The metabolism of MAB-CHMINACA has been studied in vitro using human hepatocytes and
liver microsomes. The primary metabolic pathways involve hydroxylation of the
cyclohexylmethyl and tert-butyl moieties, as well as amide hydrolysis.[5][6][7] While specific
metabolic studies on MAB-CHMINACA-d4 are not published, it is anticipated that it will
undergo the same metabolic transformations. However, the rate of metabolism at the
deuterated indazole ring may be slightly slower due to the kinetic isotope effect, potentially
leading to a slightly longer half-life. This difference in metabolic rate, if present, is generally
considered insignificant for its role as an internal standard in most analytical methods.

Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive
Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test
compound (e.g., MAB-CHMINACA) for the CB1 receptor.

Materials:
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Membranes from cells expressing human CB1 receptors

[BH]CP-55,940 (radioligand)

Test compound (MAB-CHMINACA)

Binding buffer (50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 2.5 mM EDTA, 0.5% BSA)
Non-specific binding control (e.g., 10 pM WIN 55,212-2)

96-well microplates

Filter mats (GF/C)

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of the test compound in binding buffer.

In a 96-well plate, add the cell membranes, [3H]CP-55,940 at a concentration near its Kd,
and the test compound at various concentrations.

For total binding wells, add only buffer instead of the test compound.

For non-specific binding wells, add the non-specific binding control.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding and determine the IC50 of the test compound.
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e Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Plate Preparation

(Serial Dilutions Add Test Compound)

Add Membranes {— ubat:;)n Termination & Washing Detection & Analysis
Data AnalysisHDetermine Ki)

Add Radioligand

Add Controls

iy

Cell Preparation Compound Treatment Detection & Analysis
(Seed Cells)—P(Cell Growth Pre-treat with Test Compound Lyse Cells Data Analysis)—b(Determine ECSO)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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